tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorinated benzyl moiety, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cytoplasmic membranes .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could potentially lead to a dissipation of the bacterial membrane potential, disrupting normal cellular functions .
Biochemical Pathways
The disruption of the bacterial membrane potential suggests that it may interfere with essential cellular processes such as energy production and nutrient transport .
Result of Action
It is suggested that the compound may exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme CYP2D6, where it acts as an inhibitor . This interaction can affect the metabolism of other compounds that are substrates of CYP2D6, leading to altered biochemical pathways and potential changes in drug efficacy and toxicity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP2D6 can lead to changes in the metabolic profile of cells, affecting the levels of metabolites and the overall metabolic flux . Additionally, this compound may impact cell signaling pathways by altering the activity of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As a CYP2D6 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of these substrates in the body, potentially causing adverse effects or therapeutic benefits depending on the context. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects due to the inhibition of CYP2D6 and the accumulation of its substrates . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. Its interaction with CYP2D6 affects the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels . The compound may also interact with other enzymes and cofactors, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its biological activity and potential therapeutic effects . The compound’s distribution within different tissues can also influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the benzyl moiety: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate can be compared with other piperidine derivatives, such as:
tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
tert-Butyl 1-(5-fluoro-2-hydroxybenzyl)piperidin-4-ylcarbamate: Contains a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-15-7-9-21(10-8-15)12-13-11-14(19)5-6-16(13)23-4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADXCOOUKLUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117077 | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-91-6 | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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